6-Fluoropyridine-3,4-diamine

Übersicht

Beschreibung

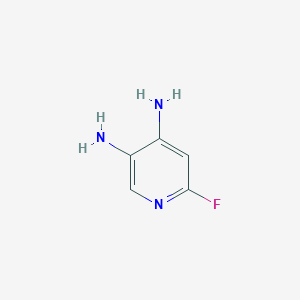

6-Fluoropyridine-3,4-diamine is a fluorinated aromatic amine, characterized by the presence of a fluorine atom at the 6th position and amino groups at the 3rd and 4th positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-3,4-diamine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, the reaction of 4-chloro-3-fluoropyridine with ammonia can yield this compound under appropriate conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods allow for the efficient introduction of fluorine atoms into aromatic systems, facilitating large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoropyridine-3,4-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino groups can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium fluoride (KF) and conditions such as elevated temperatures are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.

Coupling Reactions: Palladium catalysts and boron reagents are typical for Suzuki-Miyaura coupling.

Major Products Formed:

Substitution Products: Various substituted pyridines.

Oxidation Products: Oxidized derivatives of the original compound.

Coupling Products: Biaryl compounds and other complex structures.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Compounds

6-Fluoropyridine-3,4-diamine serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. It can be utilized in various synthetic routes, including nucleophilic substitution reactions where the fluorine atom is introduced into the pyridine ring. This compound's unique structure allows for the formation of diverse substituted pyridines and other complex organic molecules through coupling reactions such as Suzuki coupling and palladium-catalyzed reactions .

Synthetic Routes

The synthesis of this compound typically involves methods like:

- Nucleophilic Substitution : Reactions involving the introduction of fluorine into pyridine derivatives.

- Balz-Schiemann Reaction : A method often employed for large-scale production of fluorinated compounds.

- Umemoto Reaction : Another efficient method for synthesizing fluorinated aromatic systems.

Biological Applications

Drug Discovery and Development

this compound has been investigated for its potential as a bioactive molecule in drug discovery. Its structure allows it to interact with specific biological targets, influencing enzymatic activity and receptor interactions. This interaction can lead to the modulation of critical biological pathways, making it a valuable candidate in medicinal chemistry .

Anticancer Research

Recent studies have explored the efficacy of this compound derivatives in cancer treatment. For instance, compounds derived from this molecule have shown promising results in inhibiting cancer cell proliferation in vitro. The cytotoxicity assays conducted on breast cancer cell lines indicated that these derivatives could be effective against tumors expressing specific enzyme levels .

Industrial Applications

Advanced Materials Production

In industry, this compound is utilized in producing advanced materials with unique properties such as high thermal stability and resistance to degradation. Its incorporation into polymeric structures enhances the performance characteristics of these materials .

Agrochemicals

This compound also plays a role in developing agrochemicals. Its derivatives are being explored for their potential use as herbicides and pesticides due to their ability to target specific biochemical pathways in plants and pests .

Wirkmechanismus

The mechanism of action of 6-Fluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzymatic activity or receptor interactions, making it a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoropyridine-3,4-diamine

- 4-Fluoropyridine-2,3-diamine

- 3,5-Difluoropyridine-4-amine

Comparison: 6-Fluoropyridine-3,4-diamine is unique due to the specific positioning of the fluorine and amino groups, which can significantly alter its chemical and biological properties compared to its analogs. This unique arrangement can lead to differences in reactivity, stability, and biological activity, making it a distinct compound in the realm of fluorinated pyridines .

Biologische Aktivität

6-Fluoropyridine-3,4-diamine is a fluorinated derivative of pyridine that has garnered attention for its unique biological activities and potential applications in pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 6-position and amino groups at the 3 and 4 positions of the pyridine ring. Its chemical formula is CHFN, with a molecular weight of approximately 127.12 g/mol.

The structural arrangement of this compound influences its chemical reactivity and biological activity. The presence of fluorine and amino groups contributes to its unique properties, making it an interesting candidate for various chemical and biological studies. Notably, fluorinated compounds often exhibit altered physical and chemical properties compared to their non-fluorinated counterparts, including changes in solubility and reactivity due to the electronegativity of fluorine.

Biological Activity

Research indicates that this compound possesses several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarities to other bioactive compounds position it as a potential candidate for further investigation in antimicrobial drug development.

- Oxidative Stress Induction : At higher doses, this compound has been shown to induce oxidative stress, potentially leading to liver damage. This indicates that while there may be therapeutic potential, careful consideration of dosage is necessary to avoid toxicity.

- Enzyme Interactions : The compound's ability to interact with various biological molecules, including enzymes and receptors, is crucial for understanding its pharmacological profile. Studies on its interactions can provide insights into its mechanism of action and potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Testing : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant activity against certain Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

- Toxicity Assessment : Research focused on the compound's toxicity profile revealed that while it shows promise in lower concentrations, higher doses resulted in cytotoxic effects on liver cells due to oxidative stress mechanisms.

- Synthesis and Derivatives : Various synthetic routes have been developed for creating derivatives of this compound, which may enhance its biological activity or reduce toxicity. These derivatives are being explored for their potential applications in drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloropyridine-3,4-diamine | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |

| 2-Amino-6-fluoropyridine | Amino group at position 2 | Varying biological activity profiles |

| 5-Fluoro-2-pyridylamine | Fluorine at position 5 | Distinct reactivity due to different positioning |

| 3-Amino-6-fluoropyridine | Amino group at position 3 | Variation in solubility and reactivity |

This table highlights how the specific arrangement of functional groups in this compound influences its chemical behavior and biological activity compared to related compounds.

Eigenschaften

IUPAC Name |

6-fluoropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOINDABWBSPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483653 | |

| Record name | 3,4-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-24-5 | |

| Record name | 6-Fluoro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.